Nickel(II) bis(trifluoromethanesulfonimide) hydrate

Description

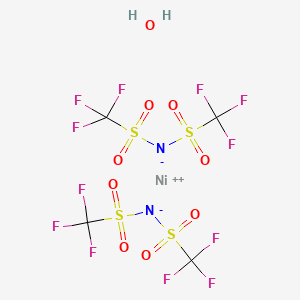

Nickel(II) bis(trifluoromethanesulfonimide) hydrate (Ni(TFSI)₂·xH₂O) is a nickel coordination complex with the chemical formula C₄H₂F₁₂N₂NiO₉S₄ and a molecular weight of 636.98 g/mol . It exists as green crystalline powder or crystals with a melting point of 281–286°C and high solubility in water . Structurally, it consists of a Ni²⁺ center coordinated by two bis(trifluoromethanesulfonyl)imide (TFSI⁻) anions and water molecules. The TFSI⁻ ligand is known for its high thermal stability, low nucleophilicity, and excellent ionic conductivity, making this compound valuable in electrochemical applications such as lithium-ion batteries and ionic liquids .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;nickel(2+);hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Ni.H2O/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h;;;1H2/q2*-1;+2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXESDHJDHBRMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.O.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F12N2NiO9S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel(II) bis(trifluoromethanesulfonimide) hydrate can be synthesized through the reaction of nickel(II) salts with trifluoromethanesulfonimide in an aqueous medium. The reaction typically involves the following steps:

- Dissolution of nickel(II) salts (such as nickel(II) chloride) in water.

- Addition of trifluoromethanesulfonimide to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Isolation of the product by filtration and drying under reduced pressure .

Industrial Production Methods

In industrial settings, the production of Nickel(II) bis(trifluoromethanesulfonimide) hydrate involves similar steps but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The compound is typically stored under inert gas (such as nitrogen or argon) to prevent degradation .

Chemical Reactions Analysis

Friedel-Crafts Acylation

Reaction Example :

Chlorobenzene + Benzoyl chloride → 2-/4-Chlorobenzophenone (isomeric mixture)

| Parameter | Value/Result | Source |

|---|---|---|

| Catalyst loading | 5 mol% | |

| Solvent | [bmim][NTf₂] (ionic liquid) | |

| Reaction time | 18 hours | |

| Yield | 97% (Co-catalyst: 55%) | |

| Regioselectivity (p:o) | 6.8:1 (Ni) vs. 6.5:1 (Zn) |

Mechanism :

The Ni²⁺ center activates the acyl chloride via coordination, facilitating electrophilic attack on the aromatic ring. The ionic liquid stabilizes intermediates and enhances catalyst recyclability .

Sulfonation Reactions

Reaction Example :

Chlorobenzene + Benzene sulfonyl chloride → Chlorobenzenesulfonic acid

| Parameter | Outcome | Source |

|---|---|---|

| Catalyst loading | 5 mol% | |

| Temperature | 80°C | |

| Yield | >90% |

Reaction Conditions and Optimization

Ni(NTf₂)₂·xH₂O operates effectively under ambient to mild thermal conditions (25–80°C) and is compatible with hydrophobic ionic liquids, which prevent hydrolysis and enable reuse over multiple cycles .

Solvent Compatibility

| Solvent Type | Performance |

|---|---|

| Ionic liquids | Optimal activity; recyclable 5+ cycles |

| Polar aprotic | Moderate activity (e.g., DMF, DMSO) |

| Aqueous | Limited due to partial hydrolysis |

Comparative Catalytic Efficiency

Ni(NTf₂)₂·xH₂O shows superior activity compared to other metal triflimides:

| Catalyst | Reaction Yield (Friedel-Crafts) | Selectivity (p:o) |

|---|---|---|

| Ni(NTf₂)₂·xH₂O | 97% | 6.8:1 |

| Co(NTf₂)₂ | 55% | 6.5:1 |

| Zn(NTf₂)₂ | 48% | 5.2:1 |

| AlCl₃ (traditional) | 85% | 3.1:1 |

Data sourced from comparative studies in ionic liquid media .

Role in Green Chemistry

The compound’s compatibility with ionic liquids reduces reliance on volatile organic solvents. For example, in a solvent-free synthesis of aryl ketones, Ni(NTf₂)₂·xH₂O achieved 89% yield with 98% purity after simple filtration .

Stability and Reactivity Trends

Scientific Research Applications

Scientific Research Applications

1. Catalysis in Organic Synthesis

- Cross-Coupling Reactions : Nickel(II) bis(trifluoromethanesulfonimide) hydrate is widely used as a catalyst for cross-coupling reactions, facilitating the formation of carbon-carbon bonds. It has shown effectiveness in Suzuki-Miyaura and Negishi coupling reactions.

- C-H Activation : The compound plays a crucial role in C-H activation processes, enabling the functionalization of hydrocarbons under mild conditions.

2. Biological Applications

- Pharmaceutical Synthesis : It is utilized in the synthesis of biologically active molecules, contributing to drug discovery and development. Notably, nickel complexes have demonstrated antibacterial and antifungal activities against various pathogens .

- Therapeutic Development : Research indicates that nickel(II) complexes may be effective in treating neurodegenerative diseases and cancer due to their ability to interact with biological systems at the molecular level .

3. Industrial Applications

- Fine Chemicals Production : In industrial settings, this compound is employed for the production of fine chemicals and advanced materials due to its stability and reactivity.

- Catalytic Processes : Its application extends to processes such as polymerization and material synthesis, where it acts as a catalyst or precursor .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of nickel(II) bis(trifluoromethanesulfonimide) hydrate against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity at concentrations as low as 40 µg/mL, suggesting potential therapeutic applications .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 40 | 18 |

| S. aureus | 40 | 18 |

Case Study 2: C-H Activation

In a series of experiments on C-H activation, nickel(II) bis(trifluoromethanesulfonimide) hydrate was used to facilitate the functionalization of aromatic compounds. The results demonstrated high yields and selectivity for desired products under mild reaction conditions.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| C-H Activation | 85 | Room Temperature |

| Cross-Coupling | 90 | Mild Conditions |

Mechanism of Action

The mechanism by which Nickel(II) bis(trifluoromethanesulfonimide) hydrate exerts its effects involves its ability to act as a catalyst in various chemical reactions. The compound facilitates the transfer of electrons and the formation of new chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Nickel(II) Trifluoromethanesulfonate (Ni(OTf)₂)

Chemical Formula : C₂F₆NiO₆S₂

Molecular Weight : 356.83 g/mol

Properties :

Comparison :

- Structure : Ni(OTf)₂ contains two triflate (CF₃SO₃⁻) ligands instead of TFSI⁻. Triflate is smaller and less bulky than TFSI⁻, leading to weaker coordination and lower thermal stability.

- Applications : Primarily used as a Lewis acid catalyst in organic synthesis (e.g., cross-coupling reactions) due to its moderate acidity .

- Thermal Stability : Ni(TFSI)₂·xH₂O has a much higher melting point (281–286°C vs. 100–106°C ), reflecting stronger metal-ligand interactions in the TFSI complex .

Nickel(II) Fluoride Tetrahydrate (NiF₂·4H₂O)

Chemical Formula : NiF₂·4H₂O

Molecular Weight : 174.76 g/mol (anhydrous NiF₂: 96.69 g/mol)

Properties :

Comparison :

- Ligand Type : Fluoride (F⁻) is a simple halide ligand, unlike the sulfonyl-based TFSI⁻. This results in ionic rather than covalent bonding.

- Applications : Used in ceramics, glass etching, and as a precursor for nickel alloys. Lacks electrochemical utility due to low conductivity .

- Safety : Less corrosive than Ni(TFSI)₂·xH₂O but still requires careful handling due to nickel toxicity .

Bis(triphenylphosphine)nickel(II) Chloride (NiCl₂(PPh₃)₂)

Chemical Formula : C₃₆H₃₀Cl₂NiP₂

Molecular Weight : 654.17 g/mol

Properties :

Comparison :

- Structure : A coordination complex with phosphine ligands (PPh₃) and chloride ions. The π-accepting phosphine ligands stabilize the Ni²⁺ center differently than TFSI⁻.

- Applications: Catalyzes hydrogenation and carbonylation reactions. Not suitable for electrochemical applications due to poor ionic conductivity .

- Thermal Stability : Decomposes at lower temperatures (~200°C) compared to Ni(TFSI)₂·xH₂O .

Research Findings and Trends

- Electrochemical Performance : Ni(TFSI)₂·xH₂O outperforms Ni(OTf)₂ in ionic conductivity (10⁻³ S/cm vs. 10⁻⁴ S/cm at 25°C) due to the larger, delocalized charge of TFSI⁻ .

- Catalytic Activity : Ni(OTf)₂ is more effective in Friedel-Crafts alkylation than Ni(TFSI)₂·xH₂O, attributed to triflate's stronger Lewis acidity .

- Environmental Impact : Ni(TFSI)₂·xH₂O requires stringent disposal protocols (UN3261) due to nickel content and fluorine residues, whereas NiCl₂(PPh₃)₂ poses risks from phosphine ligands .

Biological Activity

Nickel(II) bis(trifluoromethanesulfonimide) hydrate is an organometallic compound that has garnered attention for its unique properties and potential applications in various fields, including catalysis and biological systems. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Nickel(II) bis(trifluoromethanesulfonimide) hydrate has the following chemical properties:

- Chemical Formula : Ni(C₂F₆NO₄S₂)₂ - xH₂O

- IUPAC Name : bis(trifluoromethylsulfonyl)azanide; nickel(2+); hydrate

- PubChem CID : 117065043

- Solubility : Soluble in polar solvents, which enhances its reactivity in biological systems .

Mechanisms of Biological Activity

Research indicates that nickel complexes can exhibit diverse biological activities, primarily due to their ability to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been identified for Nickel(II) bis(trifluoromethanesulfonimide) hydrate:

- Catalytic Activity : The compound has been studied for its catalytic properties in organic reactions, which may extend to biological catalysis. Its ability to facilitate reactions could influence metabolic pathways in cells.

- Interaction with Cellular Components : Nickel complexes can bind to DNA and proteins, potentially altering their structure and function. For instance, studies have shown that certain nickel derivatives can induce DNA conformational changes without causing breaks, which may affect gene expression and cellular responses .

- Induction of Apoptosis : Some nickel complexes have been reported to induce apoptosis in cancer cell lines by activating intrinsic pathways involving caspases. This suggests a potential therapeutic application in cancer treatment .

Research Findings

Recent studies have provided insights into the biological activity of Nickel(II) bis(trifluoromethanesulfonimide) hydrate:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that nickel complexes can inhibit the proliferation of certain tumor cell lines by inducing cell cycle arrest and apoptosis. For example, a related nickel complex was shown to block the G2/M phase of the cell cycle in U937 tumor cells .

- Mutagenicity Tests : Investigations into the mutagenic potential of nickel complexes revealed no significant mutagenicity or DNA damage recovery in assays such as the Ames test. This indicates a relatively low risk for genotoxic effects under specific conditions .

- Comparative Studies : Comparative analyses with other metal bis-triflimide compounds highlight the unique characteristics of Nickel(II) bis(trifluoromethanesulfonimide) hydrate, particularly its solubility and interaction profiles that may enhance its effectiveness as a catalyst in biological systems .

Case Studies

Q & A

Q. What are the critical parameters for synthesizing Nickel(II) bis(trifluoromethanesulfonimide) hydrate?

Synthesis typically involves salt metathesis, where nickel salts (e.g., nickel bromide or nitrate hydrates) react with trifluoromethanesulfonimide ligands under anhydrous conditions. Key parameters include:

- Temperature : Reactions often proceed at 60–80°C to ensure ligand coordination.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction efficiency.

- Stoichiometry : A 1:2 molar ratio of Ni²⁺ to ligand ensures complete complexation. Post-synthesis, hydrate formation requires controlled humidity during crystallization .

Q. How should researchers characterize this compound to confirm purity and structure?

Standard characterization methods include:

- Elemental Analysis : Verify C, H, N, and S content against theoretical values (e.g., molecular formula C₄H₂F₁₂N₂NiO₉S₄, MW 636.98) .

- FTIR : Confirm ligand coordination via S=O (1150–1250 cm⁻¹) and CF₃ (1100–1200 cm⁻¹) stretches.

- XRD : Compare crystallinity with known hydrate structures.

- TGA : Assess hydrate stability by monitoring mass loss at 100–150°C .

Q. What are the optimal storage conditions to prevent degradation?

Store at 2–8°C in airtight, moisture-resistant containers. Prolonged exposure to humidity may alter hydrate stoichiometry, while elevated temperatures risk ligand dissociation .

Advanced Research Questions

Q. How does the trifluoromethanesulfonimide ligand influence electrochemical properties in energy storage applications?

The ligand’s strong electron-withdrawing nature stabilizes Ni²⁺ in high-potential environments, making the compound suitable for:

- Electrolytes : Ionic conductivity studies in non-aqueous batteries (e.g., Li-ion).

- Electrocatalysis : Oxygen evolution reaction (OER) activity in alkaline media. Methodology: Cyclic voltammetry (CV) in 0.1 M KOH at 5 mV/s reveals redox peaks at ~1.4 V (Ni²⁺/Ni³⁺). Compare with NiCl₂ controls to isolate ligand effects .

Q. What strategies resolve contradictions in catalytic activity data across studies?

Discrepancies often arise from variations in:

- Hydration state : Use Karl Fischer titration to quantify H₂O content.

- Counterion effects : Compare bromide vs. triflate salts in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Reaction medium : Solvent polarity (e.g., DMF vs. THF) alters ligand lability and Ni²⁺ accessibility. Standardize protocols using inert-atmosphere gloveboxes to minimize moisture interference .

Q. How can polymorphism in this compound affect material performance?

Polymorphs may form during crystallization under varying humidity or temperature. To assess:

- PXRD : Identify distinct crystal phases.

- DSC : Measure phase transitions (e.g., endothermic peaks at 281–286°C for the primary polymorph).

- Solvent-Mediated Conversion : Expose polymorphs to ethanol/water mixtures to study stability .

Key Methodological Recommendations

- Synthetic Reproducibility : Pre-dry solvents (molecular sieves) and nickel precursors to minimize side reactions.

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to nickel’s carcinogenicity .

- Advanced Applications : Pair with DFT calculations to model ligand-Ni²⁺ interactions in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.